molecular formula C12H16O3 B2405813 2-[4-(Oxiran-2-ylmethoxy)phenyl]propan-2-ol CAS No. 2411289-46-6

2-[4-(Oxiran-2-ylmethoxy)phenyl]propan-2-ol

Cat. No.: B2405813
CAS No.: 2411289-46-6
M. Wt: 208.257
InChI Key: AWXMBKLILSZXCE-UHFFFAOYSA-N
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Description

2-[4-(Oxiran-2-ylmethoxy)phenyl]propan-2-ol is an organic compound with a complex structure that includes an oxirane (epoxide) ring and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Oxiran-2-ylmethoxy)phenyl]propan-2-ol typically involves the reaction of epichlorohydrin with a phenolic compound under basic conditions. The reaction proceeds through the formation of an intermediate glycidyl ether, which is then converted to the final product by further reaction with an alcohol or other nucleophile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[4-(Oxiran-2-ylmethoxy)phenyl]propan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[4-(Oxiran-2-ylmethoxy)phenyl]propan-2-ol has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and polymers.

    Biology: Investigated for its potential as a biochemical probe or reagent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-[4-(Oxiran-2-ylmethoxy)phenyl]propan-2-ol involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This reactivity underlies its potential therapeutic effects, such as inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • Bis[4-[(oxiran-2-yl)methoxy]phenyl]methane
  • Benzene, 1,1’-methylenebis[4-[(2-oxiranyl)methoxy]-
  • Bisphenol F diglycidyl ether, para-para’
  • Methane, bis[p-(2,3-epoxypropoxy)phenyl]-

Uniqueness

2-[4-(Oxiran-2-ylmethoxy)phenyl]propan-2-ol is unique due to its specific structural features, including the presence of both an oxirane ring and a phenyl group.

Properties

IUPAC Name

2-[4-(oxiran-2-ylmethoxy)phenyl]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-12(2,13)9-3-5-10(6-4-9)14-7-11-8-15-11/h3-6,11,13H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWXMBKLILSZXCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)OCC2CO2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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